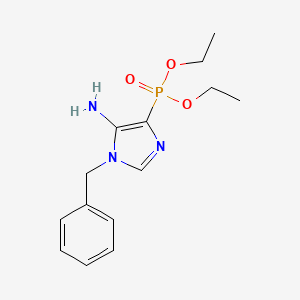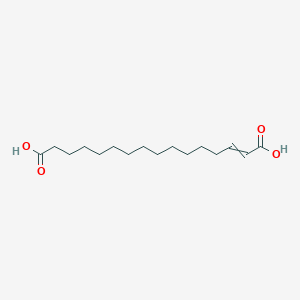![molecular formula C11H17N5 B14005800 2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine CAS No. 6632-45-7](/img/structure/B14005800.png)
2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine typically involves the reaction of imidazole with appropriate alkylating agents. One common method involves the alkylation of imidazole with 2-chloroethylamine hydrochloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-Imidazol-1-yl)acetonitrile
- 2-(1H-Imidazol-1-yl)benzoic acid
- 1-(2-Ethoxyethyl)-1H-benzo[d]imidazole
Uniqueness
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine is unique due to its dual imidazole rings connected by an ethylamine linker. This structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
6632-45-7 |
|---|---|
Molekularformel |
C11H17N5 |
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
2-imidazol-1-yl-N-(2-imidazol-1-ylethyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17N5/c1-14(6-8-15-4-2-12-10-15)7-9-16-5-3-13-11-16/h2-5,10-11H,6-9H2,1H3 |
InChI-Schlüssel |
ABMZLNUVNSWKQW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN1C=CN=C1)CCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


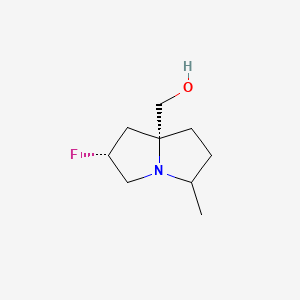

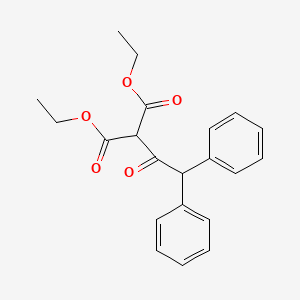
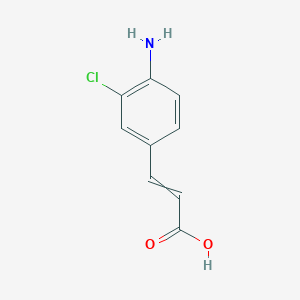

![[3-(prop-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B14005743.png)
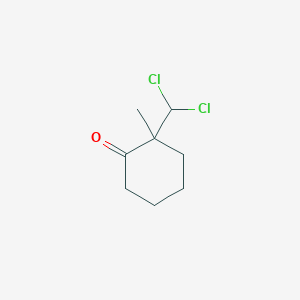
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005751.png)
![2-[4-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B14005766.png)
